molecular formula C21H30N2O5 B12933476 5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate

5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate

Cat. No.: B12933476
M. Wt: 390.5 g/mol
InChI Key: DYQHWLSUXMDZPP-UHFFFAOYSA-N
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Description

5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core, a benzyl group, a tert-butyl group, and hydroxymethyl and dicarboxylate functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps include:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions using benzyl halides or benzyl alcohols in the presence of a base.

    Addition of the tert-Butyl Group: tert-Butylation reactions using tert-butyl halides or tert-butyl alcohols.

    Hydroxymethylation: Introduction of the hydroxymethyl group using formaldehyde or other hydroxymethylating agents.

    Dicarboxylation: Carboxylation reactions to introduce the dicarboxylate functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction of the dicarboxylate groups to form alcohols or aldehydes.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or tert-butyl positions.

    Hydrolysis: Hydrolysis of the ester groups to form carboxylic acids.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halides, acids, or bases depending on the type of substitution.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Influencing Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2-hydroxybenzaldehyde: Shares the tert-butyl and hydroxyl functionalities.

    tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate: Contains similar tert-butyl and hydroxymethyl groups.

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar structure with tert-butyl and hydroxyl groups.

Uniqueness

5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate is unique due to its specific combination of functional groups and the pyrrolo[3,2-c]pyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

5-O-benzyl 1-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate

InChI

InChI=1S/C21H30N2O5/c1-21(2,3)28-20(26)23-17(13-24)11-16-12-22(10-9-18(16)23)19(25)27-14-15-7-5-4-6-8-15/h4-8,16-18,24H,9-14H2,1-3H3

InChI Key

DYQHWLSUXMDZPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCN(CC2CC1CO)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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